molecular formula C8H10N2O4S B187138 N-ethyl-4-nitrobenzenesulfonamide CAS No. 28860-08-4

N-ethyl-4-nitrobenzenesulfonamide

Cat. No.: B187138
CAS No.: 28860-08-4
M. Wt: 230.24 g/mol
InChI Key: GTUAWMBSCRFHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a nitro group at the para position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

Target of Action

N-Ethyl-4-nitrobenzenesulfonamide is a type of sulfonamide, a class of drugs that primarily target enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and carbonic anhydrase . Folic acid is crucial for the synthesis of nucleic acids in bacteria, making it a vital target for antibacterial drugs .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of nucleic acids in bacteria and inhibiting their growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting the enzymes involved in this pathway, the drug prevents the production of nucleic acids, which are essential for bacterial growth and replication .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption, making it readily bioavailable . Its lipophilicity, as indicated by its Log Po/w values, suggests it has moderate permeability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the drug disrupts the production of nucleic acids, thereby inhibiting bacterial replication .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and presence of other drugs can impact its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Sulfonation: The synthesis of N-ethyl-4-nitrobenzenesulfonamide typically involves the nitration of N-ethylbenzenesulfonamide.

    Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: N-ethyl-4-nitrobenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: This compound has been investigated for its potential as an antimicrobial agent. It has shown activity against certain bacterial strains, making it a candidate for further research in the development of new antibiotics .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in the synthesis of other compounds makes it valuable in various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl group and a nitro group on the benzenesulfonamide structure. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds .

Properties

IUPAC Name

N-ethyl-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUAWMBSCRFHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283199
Record name N-ethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28860-08-4
Record name 28860-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-ethyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 40-mL vial with magnetic stir bar at 25° C. was added the Ethylamine solution (0.91 g, 20 mmol, 1.3 mL, 70% w/v in water, 4.5 eq.) and methanol (5 mL). The reaction vial was cooled to 0° C. The Nosyl chloride (1.0 g, 4.5 mmol, 1 eq.) was added portion-wise keeping the temperature between 0-5° C. and stirring continued ×15 min. after addition was complete. Water (10 mL) was then added. A precipitate began to form immediately. Stirring was continued at 0° C.×30 minutes. The material was collected by filtration, rinsed with water, and dried thoroughly in vacuo to afford 827 mg (79% yield). LCMS (ESI) 231 (M+H); 229 (M−H).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

70% ethylamine in water (12.7 mL) and methanol (50 mL) are mixed. It is cooled to 0-5° C. 4-nitrobenzenesulfonyl chloride (10 g) is added portion-wise maintaining the temperature under 5° C. It is stirred for 15 minutes, maintaining the temperature, until the transformation is complete. Water (100 mL) is added. It is stirred for 30 minutes maintaining the temperature under 5° C. The reaction mixture is filtered, the isolated solid is washed with water and dried, obtaining 8.99 g of N-ethyl-4-nitrobenzene-sulfonamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.7 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-4-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-4-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-4-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.